Structural Differentiation: 8-Methyl Substituent vs. Unsubstituted Analog cis-4-(4-Methylphenyl)-2-phenylthiochroman
The title compound (CAS 681443-36-7, C₂₃H₂₂S, MW 330.49) bears an 8-methyl substituent on the benzothiopyran core that is absent in its closest cataloged analog, cis-4-(4-methylphenyl)-2-phenylthiochroman (C₂₂H₂₀S, MW 316.5) . This single methyl addition increases molecular weight by 14 Da and introduces a steric and electronic perturbation at the 8-position of the fused benzene ring. In the related thiochroman-based retinoid ligand series, substituent position and electronic character on the aromatic core are established determinants of RAR subtype selectivity and agonist/antagonist functional character [1]. Within the class, Ro 41-5253—a thiochromane-derived selective RARα antagonist (IC₅₀ = 16–60 nM for RARα; 2.4 μM for RARβ; 3.3 μM for RARγ)—exemplifies how specific substitution patterns on the benzothiopyran core govern receptor subtype selectivity [2].
| Evidence Dimension | Molecular weight and substitution pattern (8-methyl presence vs. absence) |
|---|---|
| Target Compound Data | C₂₃H₂₂S; MW 330.49 g/mol; 8-methyl substituent present on benzothiopyran core |
| Comparator Or Baseline | cis-4-(4-Methylphenyl)-2-phenylthiochroman: C₂₂H₂₀S; MW 316.5 g/mol; no 8-methyl substituent |
| Quantified Difference | ΔMW = +14 Da; addition of one sp³-hybridized methyl group at position 8 of the benzo-fused ring |
| Conditions | Structural comparison based on molecular formula and IUPAC nomenclature; no head-to-head biological assay data available for these two specific compounds |
Why This Matters
The 8-methyl group differentiates procurement: researchers requiring this exact substitution for SAR exploration or patent-defined composition-of-matter cannot substitute the des-methyl analog without risking loss of target engagement or altered pharmacological profile.
- [1] Klein ES, Johnson AT, Standeven AM, et al. (Allergan, Inc.). Synthesis and use of retinoid compounds having negative hormone and/or antagonist activities. U.S. Patent 6,228,848. Granted May 8, 2001. View Source
- [2] Ro 41-5253 pharmacological profile: RARα IC₅₀ = 16–60 nM; RARβ IC₅₀ = 2.4 μM; RARγ IC₅₀ = 3.3 μM. Data aggregated from Sigma-Aldrich, PeptideDB, and ProbeChem product entries. View Source
